1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone chemical properties
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone chemical properties
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone (CAS No. 87771-41-3). It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a key intermediate or building block in organic synthesis. This document covers chemical identity, physicochemical properties, a detailed representative synthesis protocol, analytical and spectroscopic profiles, potential applications, and safety considerations. The information is synthesized from available chemical databases and established principles of organic chemistry to provide a practical and scientifically grounded resource.
Chemical Identity and Structure
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone is an aromatic ketone featuring a tertiary alcohol functional group. The meta-substitution pattern on the phenyl ring distinguishes it from its more commonly documented para-isomer.
1.1 Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone[1] |
| Synonyms | 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone, 3'-acetyl-α,α-dimethylbenzyl alcohol, 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one[1][2][3] |
| CAS Number | 87771-41-3[1][2] |
| Molecular Formula | C₁₁H₁₄O₂[1][2] |
| Molecular Weight | 178.23 g/mol |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C(C)(C)O[1][2] |
| InChI Key | MNEFLNSJCTVLTJ-UHFFFAOYSA-N[3] |
1.2 Molecular Structure
The structure consists of an acetophenone core where the phenyl ring is substituted at the meta-position (C3) with a 2-hydroxypropan-2-yl group. This tertiary alcohol group is a key feature, influencing the molecule's polarity, solubility, and potential for further chemical modification.
Caption: Molecular structure of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.
Physicochemical Properties
Experimental data for this specific meta-isomer is limited. The following table consolidates available data and predicted values from chemical suppliers and databases.
| Property | Value | Source |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 47 - 50 °C | [4] |
| Boiling Point | 276.2 ± 15.0 °C (Predicted) | [4] |
| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| pKa | 14.20 ± 0.29 (Predicted) | [4] |
The presence of both a polar tertiary alcohol and a moderately polar ketone group, combined with a nonpolar phenyl ring, gives the molecule amphiphilic character. Its solid state at room temperature is consistent with the increased molecular weight and potential for intermolecular hydrogen bonding via the hydroxyl group compared to unsubstituted acetophenone.
Synthesis and Purification
3.1 Retrosynthetic Analysis & Strategy
The most logical disconnection is at the carbon-carbon bonds adjacent to the tertiary alcohol. This identifies 3-acetylbenzonitrile or a derivative like methyl 3-acetylbenzoate as the starting material and a methyl Grignard reagent (e.g., methylmagnesium bromide) as the nucleophile. The Grignard reagent will attack the electrophilic carbonyl carbon of the starting material's ketone functional group.
3.2 Representative Experimental Protocol: Grignard Synthesis
This protocol describes the reaction of methylmagnesium bromide with methyl 3-acetylbenzoate. Two equivalents of the Grignard reagent are required: one to react with the ketone and one with the ester.
Materials:
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Methyl 3-acetylbenzoate
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Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
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Place magnesium turnings (2.2 equivalents) in the flask with a small iodine crystal.
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In the dropping funnel, place a solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether.
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Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.
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Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
-
-
Reaction with Substrate:
-
Dissolve methyl 3-acetylbenzoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the substrate solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Quenching:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone.
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Caption: Representative workflow for the synthesis of the target compound.
Spectroscopic and Analytical Profile
While experimental spectra for this specific compound are not widely published, a theoretical profile can be predicted based on its structure. These predictions are essential for guiding characterization during synthesis.
4.1 ¹H NMR Spectroscopy (Predicted) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.4-8.0 ppm. The proton ortho to the acetyl group (C2 position) would be the most deshielded. The proton between the two substituents (C4 position) would also be a distinct signal.
-
Hydroxyl Proton (1H): A broad singlet, typically between δ 2.0-4.0 ppm. Its position is variable and depends on concentration and temperature.
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Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.6 ppm.
-
Hydroxypropyl Methyl Protons (6H): A sharp singlet (due to chemical equivalence) expected around δ 1.6 ppm.
4.2 ¹³C NMR Spectroscopy (Predicted) (Solvent: CDCl₃)
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Carbonyl Carbon (C=O): Expected around δ 198-200 ppm.
-
Aromatic Carbons (6C): Signals expected in the range of δ 125-145 ppm. The carbon attached to the acetyl group (C1) and the carbon attached to the hydroxypropyl group (C3) would be quaternary and show distinct shifts.
-
Quaternary Alcohol Carbon (C-OH): Expected around δ 73-75 ppm.
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Acetyl Methyl Carbon: Expected around δ 27 ppm.
-
Hydroxypropyl Methyl Carbons: Expected around δ 32 ppm.
4.3 Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Alcohol): A strong, broad band around 3400-3300 cm⁻¹.
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium bands in the 2970-2850 cm⁻¹ region.
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C=O Stretch (Ketone): A strong, sharp band around 1685 cm⁻¹. Conjugation with the aromatic ring shifts it to a lower wavenumber than a simple aliphatic ketone.
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C=C Stretch (Aromatic): Medium bands around 1600 cm⁻¹ and 1450 cm⁻¹.
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C-O Stretch (Tertiary Alcohol): A medium to strong band around 1150-1200 cm⁻¹.
4.4 Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z = 178.
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Key Fragmentation Patterns: A prominent peak at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺). A base peak at m/z = 120 is also plausible, resulting from McLafferty rearrangement or cleavage of the hydroxypropyl group.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone are not extensively documented, its structural motifs are relevant in drug discovery.
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Scaffold for Drug Candidates: Phenyl ethanone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and hepatoprotective properties.[6] The bifunctional nature of this molecule (a ketone and a tertiary alcohol) allows for diverse chemical modifications to explore structure-activity relationships (SAR).
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Key Intermediate: The compound serves as a valuable intermediate.[2][4] The ketone can be transformed into other functional groups (e.g., amines via reductive amination, alkenes via Wittig reaction), and the tertiary alcohol can be used as a handle for esterification or etherification, enabling the synthesis of more complex molecules and compound libraries. For example, it could be a precursor for building novel kinase inhibitors or receptor antagonists where the meta-substitution pattern provides the desired vector for binding pocket exploration.
Safety and Handling
Based on GHS classifications provided by suppliers, this compound should be handled with appropriate care in a laboratory setting.
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Hazard Statements:
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Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
-
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